1-Chloro-3-ethynyl-2-methylbenzene 1-Chloro-3-ethynyl-2-methylbenzene
Brand Name: Vulcanchem
CAS No.: 1342063-35-7
VCID: VC8068513
InChI: InChI=1S/C9H7Cl/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3
SMILES: CC1=C(C=CC=C1Cl)C#C
Molecular Formula: C9H7Cl
Molecular Weight: 150.60

1-Chloro-3-ethynyl-2-methylbenzene

CAS No.: 1342063-35-7

Cat. No.: VC8068513

Molecular Formula: C9H7Cl

Molecular Weight: 150.60

* For research use only. Not for human or veterinary use.

1-Chloro-3-ethynyl-2-methylbenzene - 1342063-35-7

Specification

CAS No. 1342063-35-7
Molecular Formula C9H7Cl
Molecular Weight 150.60
IUPAC Name 1-chloro-3-ethynyl-2-methylbenzene
Standard InChI InChI=1S/C9H7Cl/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3
Standard InChI Key QPPTVULNPGMPAN-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)C#C
Canonical SMILES CC1=C(C=CC=C1Cl)C#C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Chloro-3-ethynyl-2-methylbenzene belongs to the class of disubstituted benzene derivatives. The benzene ring is functionalized at the 1-, 2-, and 3-positions with chlorine, methyl, and ethynyl groups, respectively. The spatial arrangement of these substituents creates a unique electronic environment, influencing reactivity in cross-coupling and cyclization reactions. The ethynyl group’s linear geometry and sp-hybridized carbon atoms enable participation in click chemistry and metal-catalyzed transformations .

Physicochemical Properties

Key physical properties of this compound include:

PropertyValueSource
Molecular FormulaC9H7Cl\text{C}_9\text{H}_7\text{Cl}
Molecular Weight150.60 g/mol
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityLikely organic solvents

Spectroscopic Signatures

While direct spectroscopic data for 1-chloro-3-ethynyl-2-methylbenzene is scarce, inferences can be drawn from related compounds:

  • 1H^1\text{H} NMR: Ethynyl protons typically resonate near δ 2.8–3.1 ppm as singlet peaks, while aromatic protons appear between δ 6.5–8.0 ppm . Methyl groups adjacent to chlorine may show upfield shifts due to electron-withdrawing effects.

  • 13C^{13}\text{C} NMR: The sp-hybridized carbons of the ethynyl group resonate near δ 70–90 ppm, with aromatic carbons in the δ 110–140 ppm range .

  • IR Spectroscopy: Stretching vibrations for the C≡C bond appear near 2100–2260 cm1^{-1}, while C-Cl stretches occur around 550–850 cm1^{-1} .

Synthetic Pathways and Methodologies

Sonogashira Coupling

A principal route to ethynyl-substituted aromatics involves Sonogashira coupling, which connects aryl halides to terminal alkynes. For 1-chloro-3-ethynyl-2-methylbenzene, a plausible synthesis begins with 1-chloro-2-methyl-3-iodobenzene reacting with ethynyltrimethylsilane (TMSC≡CH) under palladium catalysis:

Ar-I+TMSC≡CHPd(PPh3)4,CuIAr-C≡C-TMSK2CO3Ar-C≡CH\text{Ar-I} + \text{TMSC≡CH} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{Ar-C≡C-TMS} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ar-C≡CH}

This method, adapted from procedures in the synthesis of 2-(o-tolylethynyl)quinoline-3-carbaldehyde , offers moderate to high yields but requires careful control of reaction conditions to avoid alkyne oligomerization.

Direct Ethynylation

Reactivity and Functionalization

Cycloaddition Reactions

The ethynyl moiety participates in [2+2+2] cycloadditions with nitriles or alkenes to generate substituted benzene or cyclohexadiene derivatives. For example, cobalt-catalyzed cycloadditions with acrylonitrile yield pyridine-containing products, useful in pharmaceutical synthesis .

Metal-Mediated Transformations

Transition metals like palladium and copper facilitate coupling reactions. In the presence of aryl halides, 1-chloro-3-ethynyl-2-methylbenzene undergoes Cadiot-Chodkiewicz coupling to form unsymmetrical diynes:

Ar-C≡CH+Ar-XCuI, amineAr-C≡C-Ar+HX\text{Ar-C≡CH} + \text{Ar}'\text{-X} \xrightarrow{\text{CuI, amine}} \text{Ar-C≡C-Ar}' + \text{HX}

This reactivity is exploited in the synthesis of conjugated polymers and molecular wires .

Applications in Heterocyclic Chemistry

Furoquinoline Synthesis

The compound serves as a precursor in the synthesis of furo[3,4-b]quinolines, a class of heterocycles with demonstrated bioactivity. As detailed in RSC protocols, ethynylbenzenes react with aldehydes under TBAB/cesium fluoride catalysis to form trifluoromethylated furoquinolines via 5-exo-dig cyclization :

Ar-C≡CH+RCHOTMSCF3,CsFFuroquinoline derivative\text{Ar-C≡CH} + \text{RCHO} \xrightarrow{\text{TMSCF}_3, \text{CsF}} \text{Furoquinoline derivative}

These products exhibit antimicrobial and anticancer properties, highlighting the utility of 1-chloro-3-ethynyl-2-methylbenzene in medicinal chemistry .

Polymer and Material Science

Ethynyl groups enable polymerization via Glaser or Hay coupling, producing poly(arylene ethynylene)s (PAEs). These materials find use in organic electronics, sensors, and light-emitting diodes (LEDs) due to their tunable optoelectronic properties .

Future Directions and Research Opportunities

  • Thermodynamic Studies: Experimental determination of melting/boiling points and solubility parameters.

  • Catalytic Optimization: Developing greener catalysts for Sonogashira coupling to improve yield and selectivity.

  • Biological Screening: Evaluating the compound’s potential as a pharmacophore in antiviral or antitumor agents.

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